molecular formula C17H14O7 B600498 Iristectorigenin B CAS No. 86849-77-6

Iristectorigenin B

Cat. No. B600498
CAS RN: 86849-77-6
M. Wt: 330.29
InChI Key:
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Description

Iristectorigenin B is a liver X receptor (LXR) modulator . It is isolated from Belamcanda chinensis and stimulates the transcriptional activity of both LXR-α and LXR-β . It suppresses cholesterol accumulation in a dose-dependent manner and induces the transcriptional activation of LXR-α/-β-responsive genes .


Synthesis Analysis

Iristectorigenin B is isolated from the methanol extract of Belamcanda chinensis . It’s important to note that due to the high similarities in appearance such as color and shape to Iris tectorum Maxim (ITM), another plant from the same family, Belamcanda chinensis is often confused or even misused with ITM .


Molecular Structure Analysis

The molecular formula of Iristectorigenin B is C17H14O7 . The structure of the compound was identified as iristectorigenin B by comparison of its physicochemical and spectroscopic data to those reported previously .


Chemical Reactions Analysis

Iristectorigenin B has been found to have hypocholesterolemic activities that may reduce the risk of coronary heart disease (CHD). It reduces macrophage cholesterol levels in vitro by activating LXR target genes, without inducing hepatic steatosis .


Physical And Chemical Properties Analysis

Iristectorigenin B is a white crystalline powder . It is soluble in methanol, ethanol, DMSO, and other organic solvents . Its molecular weight is 330.29 .

Scientific Research Applications

  • Liver X Receptor Modulation : Iristectorigenin B, isolated from Belamcanda chinensis, acts as a modulator of the liver X receptor (LXR). It stimulates the transcriptional activity of LXR-α and LXR-β, suppresses cholesterol accumulation in macrophages, and induces the expression of genes important in cholesterol homeostasis without causing hepatic lipid accumulation (Jun et al., 2012).

  • Potential Treatment for Cancer and Infections : Iris species, including those containing Iristectorigenin B, have a history of medicinal use for various conditions. Clinical studies have shown positive results in treating cancer, bacterial, and viral infections (Mykhailenko et al., 2016).

  • Extraction and Isolation Techniques : Iristectorigenin B has been successfully extracted from Belamcanda chinensis using ionic-liquid-based ultrasound-assisted extraction, which is effective in isolating α-glucosidase inhibitors, suggesting potential applications in diabetes management (Li et al., 2017).

  • Identification and Characterization : Methods have been developed to determine the presence of Iristectorigenin B in Iris halophila var. sogdiana, contributing to the qualitative analysis of isoflavone glycosides in medicinal plants (Yang, 2014).

  • Antimutagenic Activity : Iristectorigenin B from Belamcanda chinensis exhibits antimutagenic activity, showing suppressive effects on gene expression related to the SOS response in bacteria against various mutagens. This suggests potential applications in reducing mutagen-induced damages (Miyazawa et al., 2001).

Mechanism of Action

Iristectorigenin B acts as a dual-LXR agonist that regulates the expression of key genes in cholesterol homeostasis in macrophage cells without inducing hepatic lipid accumulation . It stimulates the transcriptional activity of both LXR-α and LXR-β .

Safety and Hazards

The safety data sheet of Iristectorigenin B suggests avoiding inhalation, contact with eyes and skin, and dust and aerosol formation . It should be used only in areas with appropriate exhaust ventilation .

properties

IUPAC Name

5,7-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O7/c1-22-12-4-3-8(5-10(12)18)9-7-24-13-6-11(19)17(23-2)16(21)14(13)15(9)20/h3-7,18-19,21H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRZOUWHPDDOJNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C(=C(C(=C3)O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70235862
Record name 4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70235862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iristectorigenin B

CAS RN

37744-62-0, 86849-77-6
Record name Iristectorigenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037744620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086849776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70235862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Iristectorigenin B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TF3VR8KUL4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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